4-(4-Bromobenzoyl)isoquinoline

Overview

Description

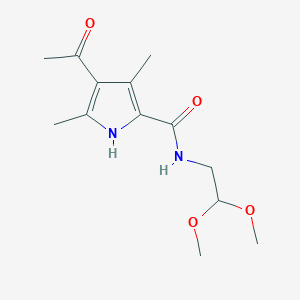

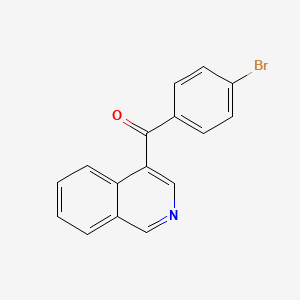

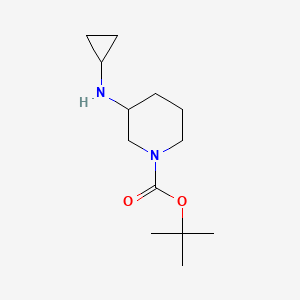

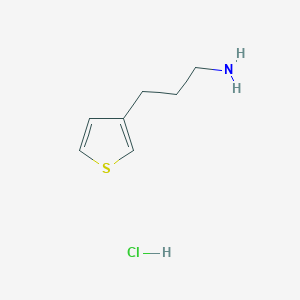

4-(4-Bromobenzoyl)isoquinoline is a chemical compound with the chemical formula C16H10BrNO. It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bond(s) .

Synthesis Analysis

The synthesis of 4-(4-Bromobenzoyl)isoquinoline involves various methods. One of the methods involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves the use of 2-bromoaryl ketones, terminal alkynes, and CH3CN in a copper (I)-catalyzed tandem reaction . A selective synthesis of 4-bromoisoquinoline was achieved in the presence of PdBr2/CuBr2/LiBr in MeCN .

Molecular Structure Analysis

The 4-(4-Bromobenzoyl)isoquinoline molecule contains 21 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), and 1 Pyridine(s) .

Chemical Reactions Analysis

The chemical reactions of 4-(4-Bromobenzoyl)isoquinoline involve various processes. For instance, 2-alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .

Physical And Chemical Properties Analysis

Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .

Scientific Research Applications

Anti-Amyloid Aggregation Activity

Studies have shown that derivatives of 4-(4-Bromobenzoyl)isoquinoline, such as N(4)-(4-bromobenzyl)quinazoline-2,4-diamine, exhibit potent anti-aggregation activity towards Aβ40 and Aβ42 peptides, which are implicated in Alzheimer's disease. These derivatives have been found to be significantly more effective than the reference agent curcumin in inhibiting the aggregation of these peptides, suggesting potential applications in the development of Alzheimer's disease treatments (Mohamed et al., 2016).

Synthesis of Novel Compounds

4-(4-Bromobenzoyl)isoquinoline has been utilized in the synthesis of new chemical entities, such as 5-Azadibenzo[a,g]corannulene, a novel azacorannulene derivative. This compound was synthesized from 4-bromoisoquinoline, highlighting the versatility of 4-(4-Bromobenzoyl)isoquinoline as a starting material in organic synthesis to create polycyclic aromatic compounds with potential applications in material science and organic electronics (Tsefrikas et al., 2017).

Catalysis and Synthetic Methodologies

Research has demonstrated the use of 4-(4-Bromobenzoyl)isoquinoline in catalyzed synthetic processes, such as the Gold(I)-catalyzed intramolecular [4+2] cycloaddition to generate 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones. This methodology presents a novel approach to synthesizing isoquinoline derivatives, which are valuable scaffolds in drug discovery and development (Zhong et al., 2020).

Molecular Rearrangements

Another application involves the synthesis of diarylhexahydrobenzo[f]isoquinoline via boron trifluoride etherate-promoted reactions. This process demonstrates the compound's utility in facilitating novel rearrangement reactions, offering a new pathway for the synthesis of complex molecular structures with potential pharmacological activities (Chang et al., 2010).

Safety and Hazards

Future Directions

Recent developments in the synthesis of isoquinoline-fused benzimidazoles have given particular attention to categorizing protocols based on the structural features of the ring architecture . This highlights the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of benzimidazo .

Mechanism of Action

Target of Action

It is known that isoquinolines and their derivatives, which include 4-(4-bromobenzoyl)isoquinoline, are aromatic polycyclic compounds that have been found in many natural products and synthetic pharmaceuticals .

Mode of Action

It is synthesized through an electrocyclic reaction catalyzed by palladium . This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .

Biochemical Pathways

Isoquinoline alkaloids, a class of compounds to which 4-(4-bromobenzoyl)isoquinoline belongs, are known to have significant impacts on various metabolic pathways in plants .

Result of Action

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .

Action Environment

The action, efficacy, and stability of 4-(4-Bromobenzoyl)isoquinoline can be influenced by various environmental factors. For instance, the synthesis of 4-bromoisoquinoline occurs in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . These conditions suggest that the reaction environment plays a crucial role in the formation of these compounds.

properties

IUPAC Name |

(4-bromophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVNWFINVZHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)

![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)

![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)

![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)

![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)